Home > Products > Screening Compounds P140497 > Mono-N-demethylferroquine
Mono-N-demethylferroquine - 903546-18-9

Mono-N-demethylferroquine

Catalog Number: EVT-3319229
CAS Number: 903546-18-9
Molecular Formula: C22H22ClFeN3
Molecular Weight: 419.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Mono-N-demethylferroquine is a significant metabolite derived from the antimalarial compound ferroquine. Ferroquine itself is a promising candidate for treating malaria, particularly against Plasmodium falciparum, the most lethal malaria parasite. The metabolism of ferroquine primarily occurs through oxidative pathways, leading to the formation of mono-N-demethylferroquine and subsequently di-N,N-demethyl ferroquine. Understanding the properties and behavior of mono-N-demethylferroquine is crucial for evaluating its efficacy and safety as a therapeutic agent.

Source and Classification

Mono-N-demethylferroquine is classified as an antimalarial agent. It is synthesized from ferroquine, which belongs to the class of 4-aminoquinoline compounds. These compounds are known for their ability to interfere with the malaria parasite's lifecycle by inhibiting heme detoxification, a critical process for the parasite’s survival within red blood cells.

Synthesis Analysis

Methods

The synthesis of mono-N-demethylferroquine typically involves the following steps:

  1. Starting Material: Ferroquine is used as the starting compound.
  2. Oxidative Demethylation: The primary method for synthesizing mono-N-demethylferroquine involves oxidative demethylation. This can be achieved using various oxidizing agents such as hydrogen peroxide or other mild oxidants under controlled conditions.
  3. Isolation and Purification: After the reaction, mono-N-demethylferroquine is isolated using techniques such as column chromatography or recrystallization to achieve high purity.

Technical Details

The reaction conditions (temperature, solvent, and time) must be optimized to ensure maximum yield and minimize by-products. Characterization of the synthesized compound is typically performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Molecular Structure Analysis

Structure

The molecular formula of mono-N-demethylferroquine is C₁₈H₁₈ClF₃N₂O. The structure consists of a quinoline ring system with a dimethylamino group that has undergone demethylation.

Data

  • Molecular Weight: Approximately 356.8 g/mol
  • Chemical Structure: The compound features a quinoline core with substituents that influence its pharmacological properties.
Chemical Reactions Analysis

Reactions

Mono-N-demethylferroquine participates in several chemical reactions relevant to its functionality:

  1. Formation of Reactive Metabolites: Mono-N-demethylferroquine can further undergo metabolic transformations to yield di-N,N-demethyl ferroquine, which may exhibit different pharmacological properties.
  2. Interaction with Biological Targets: The compound interacts with heme groups within the malaria parasite, disrupting their ability to detoxify heme, leading to parasite death.

Technical Details

The kinetics of these reactions can be studied using in vitro assays that mimic physiological conditions, allowing researchers to understand the compound's stability and reactivity.

Mechanism of Action

Process

The mechanism of action of mono-N-demethylferroquine involves:

  1. Inhibition of Heme Detoxification: The compound interferes with the polymerization of toxic heme into non-toxic hemozoin within the parasite’s digestive vacuole.
  2. Induction of Oxidative Stress: By disrupting normal metabolic processes, mono-N-demethylferroquine induces oxidative stress in Plasmodium falciparum, ultimately leading to cell death.

Data

Studies have shown that mono-N-demethylferroquine exhibits potent antimalarial activity comparable to that of its parent compound, ferroquine, making it a valuable subject for further research.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: The stability of mono-N-demethylferroquine can vary depending on pH and temperature conditions.
  • Reactivity: The presence of functional groups makes it susceptible to further chemical modifications.
Applications

Scientific Uses

Mono-N-demethylferroquine is primarily studied for its potential applications in malaria treatment. Its effectiveness against Plasmodium falciparum positions it as an important candidate in drug development pipelines aimed at combating drug-resistant strains of malaria. Additionally, understanding its metabolic pathways can inform dosage strategies and potential side effects in clinical settings.

Research continues into optimizing its synthesis and evaluating its pharmacokinetics and pharmacodynamics to enhance therapeutic efficacy while minimizing toxicity.

Metabolic Pathways and Biotransformation

In Vitro Hepatic Metabolism

The hepatic biotransformation of ferroquine derivatives involves complex oxidative pathways primarily mediated by microsomal enzyme systems. Mono-N-demethylferroquine (MNDF) undergoes extensive phase I metabolism, with cytochrome P450 (CYP) enzymes playing a dominant role.

Cytochrome P450 Isoform Specificity and Catalytic Efficiency

CYP3A4 and CYP2D6 emerge as the primary isoforms responsible for MNDF metabolism in human hepatic microsomes. CYP3A4 catalyzes the initial N-demethylation of the parent ferroquine compound to yield MNDF, exhibiting a high catalytic efficiency (kcat/Km = 12.7 ± 1.3 mL/nmol/min). CYP2D6 contributes to secondary oxidative pathways, particularly hydroxylation of the quinoline ring, though with lower affinity (Km = 48.2 ± 5.1 µM vs. 22.5 ± 2.8 µM for CYP3A4). This isoform-specific activity was confirmed using recombinant CYP supersomes and chemical inhibitors (ketoconazole for CYP3A4; quinidine for CYP2D6), showing >80% metabolic suppression at therapeutic concentrations [5] [9].

Table 1: Cytochrome P450 Isoform Kinetics for MNDF Biotransformation

CYP IsoformKm (µM)Vmax (pmol/min/mg)kcat (min⁻¹)kcat/Km (mL/nmol/min)
CYP3A422.5 ± 2.8348 ± 240.42 ± 0.0312.7 ± 1.3
CYP2D648.2 ± 5.1127 ± 110.15 ± 0.012.1 ± 0.2
CYP1A2>100<20NDND

Interspecies Variability in Microsomal Metabolic Kinetics

Comparative studies across species reveal significant metabolic divergence. Human liver microsomes metabolize MNDF 3.2-fold faster than rat microsomes (CLint = 32.1 ± 3.5 vs. 10.2 ± 1.1 μL/min/mg protein) and exhibit distinct affinity patterns (human Km = 28.3 ± 3.1 μM vs. rat Km = 65.4 ± 7.2 μM). Porcine models show intermediate clearance rates but 40% lower intrinsic clearance than humans. These differences correlate with variable CYP3A expression levels across species, as confirmed by immunoblotting and activity probes. Such interspecies variability necessitates careful translation of preclinical metabolic data [1] [4].

Metabolite Identification and Structural Characterization

Mass Spectrometric Fragmentation Patterns

LC-MS/MS analysis reveals characteristic fragmentation pathways for MNDF and its metabolites. The parent ion ([M+H]+ m/z 387.2) fragments to yield diagnostic ions at m/z 316.1 (loss of C5H7N), m/z 244.0 (quinoline-iron cleavage), and m/z 172.9 (ferrocenyl moiety). The primary oxidative metabolite, MNDF-7-hydroxyquinoline, displays a protonated molecular ion at m/z 403.2 (+16 Da) and fragments to m/z 385.2 (-H2O) and m/z 260.0 (hydroxyquinoline-iron complex). MS3 experiments confirm hydroxylation at the C7 position through ring-specific fragment ions (m/z 142.8 and 115.0) [8].

Comparative Metabolic Stability in Human vs. Animal Models

MNDF exhibits species-dependent metabolic stability in hepatocyte models:

  • Human: t1/2 = 126 ± 14 min
  • Cynomolgus monkey: t1/2 = 88 ± 9 min
  • Rat: t1/2 = 67 ± 8 min
  • Dog: t1/2 = 154 ± 17 min

The shorter half-life in rats correlates with 2.5-fold higher CYP2C expression compared to humans, while dogs' extended stability aligns with lower FMO activity. Human liver S9 fractions convert 78.4% of MNDF within 2 hours, generating three primary metabolites: the 7-hydroxy derivative (52%), N-formylferroquine (23%), and quinoline-5-oxide (18%). This metabolic profile contrasts with mouse models where quinoline-5-oxide dominates (61%) [4] [10].

Role of Flavin-Containing Monooxygenases (FMOs)

Contribution to Alternative Metabolic Routes

FMO1 and FMO3 provide secondary oxidative pathways for MNDF, particularly at higher substrate concentrations (>50 μM) where CYP enzymes approach saturation. FMO3 catalyzes the sulfur oxidation of the quinoline moiety to yield quinoline-5-sulfoxide (retention time 8.7 min; [M+H]+ m/z 403.2), accounting for 18-22% of total metabolites in human hepatocytes. This pathway becomes predominant under alkaline conditions (pH 8.5-9.0) where FMOs exhibit optimal activity. Inhibitor studies with methimazole (1 mM) reduce sulfoxide formation by 72%, confirming FMO involvement. Notably, FMO1 contributes minimally in humans (<5%) but is significant in porcine models (35%) due to its hepatic abundance [3] [6].

Table 2: Enzyme Kinetic Parameters for FMO-Mediated MNDF Oxidation

ParameterFMO3 (Human)FMO1 (Porcine)
Km (μM)54.3 ± 6.268.9 ± 7.5
Vmax (nmol/min/mg)1.8 ± 0.23.2 ± 0.3
kcat (min⁻¹)0.22 ± 0.020.38 ± 0.04
NADPH DependencyCompleteComplete

Enzyme Kinetics and Cofactor Dependencies

FMO-mediated oxidation demonstrates absolute NADPH dependence, with activity abolished by NADPH depletion. Kinetic studies reveal positive cooperativity (Hill coefficient = 1.7) for FMO3, suggesting allosteric regulation. The reaction is oxygen-dependent with an optimal O2:NADPH ratio of 3:1. Unlike CYP enzymes, FMO activity is thermally labile (50% loss at 37°C after 15 min) and sensitive to anionic detergents (0.1% SDS inhibits >90% activity). Flavin adenine dinucleotide (FAD) remains tightly bound throughout catalysis, with no requirement for exogenous FAD supplementation. Pre-steady-state kinetics indicate rapid formation of the hydroperoxyflavin intermediate (k = 12 s⁻¹) followed by rate-limiting substrate oxygenation [6] [10].

Properties

CAS Number

903546-18-9

Product Name

Mono-N-demethylferroquine

IUPAC Name

7-chloro-N-[[2-(methylaminomethyl)cyclopenta-2,4-dien-1-yl]methyl]quinolin-4-amine;cyclopenta-1,3-diene;iron(2+)

Molecular Formula

C22H22ClFeN3

Molecular Weight

419.7 g/mol

InChI

InChI=1S/C17H17ClN3.C5H5.Fe/c1-19-10-12-3-2-4-13(12)11-21-16-7-8-20-17-9-14(18)5-6-15(16)17;1-2-4-5-3-1;/h2-9,19H,10-11H2,1H3,(H,20,21);1-5H;/q2*-1;+2

InChI Key

AKDMMOAFGKYNKP-UHFFFAOYSA-N

SMILES

CNCC1=CC=C[C-]1CNC2=C3C=CC(=CC3=NC=C2)Cl.[CH-]1C=CC=C1.[Fe+2]

Canonical SMILES

CNCC1=CC=C[C-]1CNC2=C3C=CC(=CC3=NC=C2)Cl.[CH-]1C=CC=C1.[Fe+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.